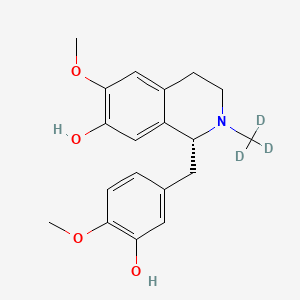
(R)-Reticuline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. This compound is often used in scientific research to study the metabolic pathways and mechanisms of action of alkaloids. The deuterium atoms in ®-Reticuline-d3 make it a valuable tool for tracing and analyzing biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. One common method is the catalytic hydrogenation of ®-Reticuline using deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Reticuline-d3 can produce ®-Reticuline-d3 N-oxide, while reduction can yield ®-Reticuline-d3 alcohol.
Aplicaciones Científicas De Investigación
®-Reticuline-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of alkaloid biosynthesis and metabolism.
Biology: Helps in understanding the metabolic pathways of alkaloids in plants and animals.
Medicine: Used in the development of new drugs and therapies targeting alkaloid pathways.
Industry: Employed in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-Reticuline-d3 involves its incorporation into metabolic pathways where it acts as a precursor to various alkaloids. The deuterium atoms in ®-Reticuline-d3 allow researchers to trace its metabolic fate and identify the enzymes and pathways involved. This information is crucial for understanding the biosynthesis of alkaloids and developing new therapeutic strategies.
Comparación Con Compuestos Similares
®-Reticuline-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
®-Reticuline: The non-deuterated form of ®-Reticuline-d3.
(S)-Reticuline: The enantiomer of ®-Reticuline.
®-Norreticuline: A related compound with a similar structure but lacking one methyl group.
The uniqueness of ®-Reticuline-d3 lies in its ability to act as a tracer in metabolic studies, providing valuable insights into the biosynthesis and metabolism of alkaloids.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
Clave InChI |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

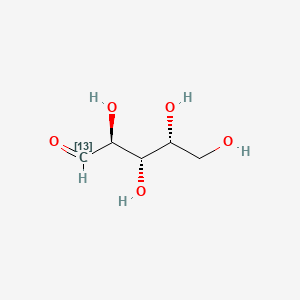
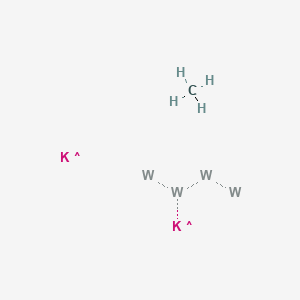
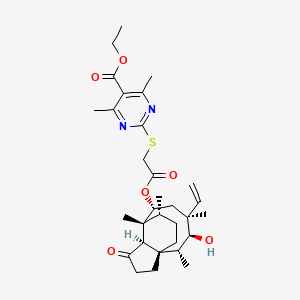
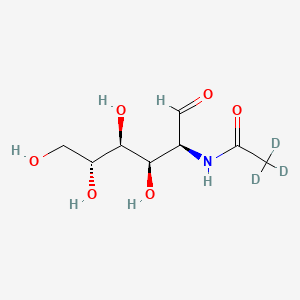
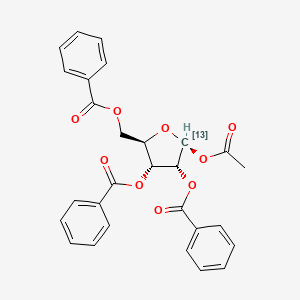
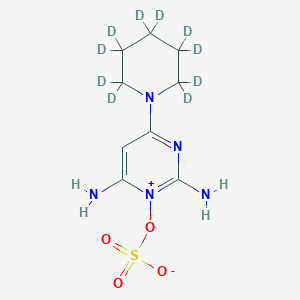
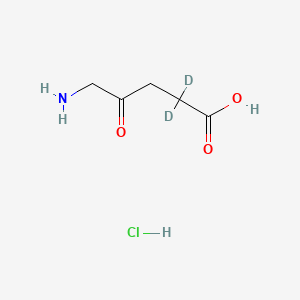
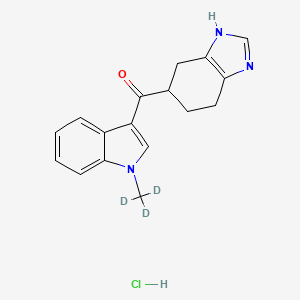

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
